Ethyl 1-(4-fluorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 1-(4-fluorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with fluorobenzyl and bromophenyl groups, along with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-fluorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the 4-fluorobenzyl and 4-bromophenyl groups. This can be achieved through nucleophilic aromatic substitution reactions using suitable halogenated precursors.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-fluorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated precursors and nucleophiles in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 1-(4-fluorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-fluorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(4-chlorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
- Ethyl 1-(4-methylbenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
- Ethyl 1-(4-fluorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
Uniqueness
Ethyl 1-(4-fluorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate is unique due to the presence of both fluorobenzyl and bromophenyl groups, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H16BrFN2O2 |
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Molecular Weight |
403.2 g/mol |
IUPAC Name |
ethyl 5-(4-bromophenyl)-2-[(4-fluorophenyl)methyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C19H16BrFN2O2/c1-2-25-19(24)18-11-17(14-5-7-15(20)8-6-14)22-23(18)12-13-3-9-16(21)10-4-13/h3-11H,2,12H2,1H3 |
InChI Key |
ALOGXDGNRGKQNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC2=CC=C(C=C2)F)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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